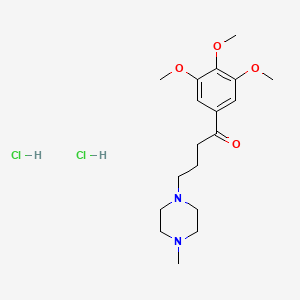
Butyrophenone, 4-(4-methylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a chemical compound that belongs to the butyrophenone class. This class of compounds is known for its diverse pharmacological activities, particularly in the field of neuroleptics and antipsychotics. The compound’s structure includes a butyrophenone backbone with a 4-methylpiperazinyl group and three methoxy groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves the following steps:
Formation of the Butyrophenone Backbone: This can be achieved through the Friedel-Crafts acylation of a benzene derivative with a butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the butyrophenone intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone backbone, converting it to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the butyrophenone backbone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an antipsychotic and neuroleptic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in the treatment of psychotic disorders. The compound may also interact with other receptors, such as serotonin and adrenergic receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known butyrophenone antipsychotic with a similar mechanism of action.
Droperidol: Another butyrophenone derivative used to prevent postoperative nausea and vomiting.
Bromperidol: A first-generation antipsychotic with similar pharmacological properties.
Uniqueness
Butyrophenone, 4-(4-methylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other butyrophenones. Its combination of a piperazine ring and multiple methoxy groups may enhance its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
16785-18-5 |
|---|---|
Molecular Formula |
C18H30Cl2N2O4 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C18H28N2O4.2ClH/c1-19-8-10-20(11-9-19)7-5-6-15(21)14-12-16(22-2)18(24-4)17(13-14)23-3;;/h12-13H,5-11H2,1-4H3;2*1H |
InChI Key |
HYFGOIAAMHGUFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


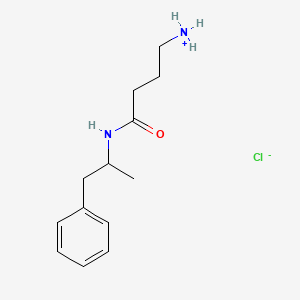
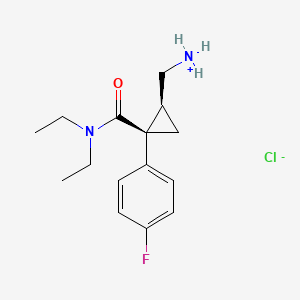

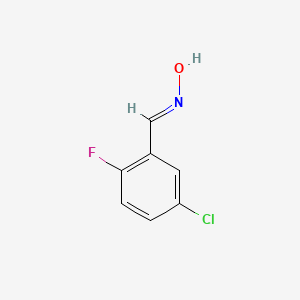
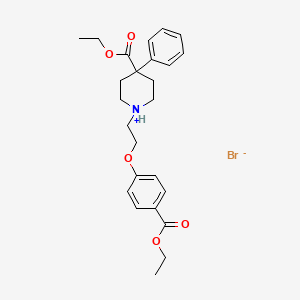

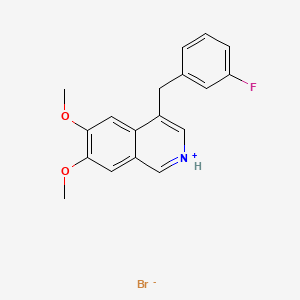
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
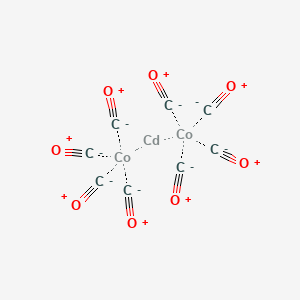
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)

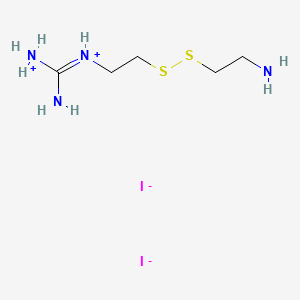
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
